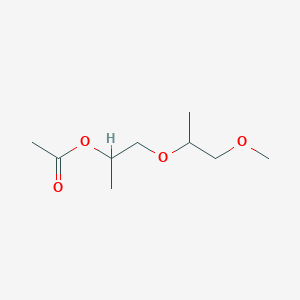

Dipropyleneglycol methyl ether acetate

CAS No.: 88917-22-0

Cat. No.: VC1850192

Molecular Formula: C9H18O4

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88917-22-0 |

|---|---|

| Molecular Formula | C9H18O4 |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 1-(1-methoxypropan-2-yloxy)propan-2-yl acetate |

| Standard InChI | InChI=1S/C9H18O4/c1-7(5-11-4)12-6-8(2)13-9(3)10/h7-8H,5-6H2,1-4H3 |

| Standard InChI Key | LAVARTIQQDZFNT-UHFFFAOYSA-N |

| SMILES | CC(COC)OCC(C)OC(=O)C |

| Canonical SMILES | CC(COC)OCC(C)OC(=O)C |

Introduction

Chemical Identity and Basic Information

Dipropylene glycol methyl ether acetate (DPGMEA) is an organic compound belonging to the glycol ether acetate family. It is characterized as a colorless liquid used primarily as a solvent in various industrial applications. The compound is identified by the following key parameters:

| Parameter | Information |

|---|---|

| CAS Number | 88917-22-0 |

| Molecular Formula | C₉H₁₈O₄ |

| Molecular Weight | 190.2 g/mol |

| IUPAC Name | Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate |

| Common Synonyms | Di(propylene glycol) methyl ether acetate, DPGMEA, Dipropylene glycol monomethyl ether acetate |

DPGMEA is commercially available as a mixture of several isomeric forms, which contributes to its versatile solvent properties in different applications .

Physical and Chemical Properties

Dipropylene glycol methyl ether acetate possesses several physical and chemical properties that make it valuable for industrial applications. These properties are summarized in the following table:

The compound is classified as a combustible liquid with a flash point of 86°C. Above this temperature, explosive vapor/air mixtures may form, requiring appropriate safety precautions when handling at elevated temperatures .

Molecular Structure and Composition

The four principal isomeric structures are:

-

(2-(2-methoxy-1-methyl)ethoxy)-1-methylethyl acetate

-

(2-(2-methoxy-2-methyl)ethoxy)-1-methylethyl acetate

-

(2-(2-methoxy-2-methyl)ethoxy)-2-methylethyl acetate

An important characteristic of dipropylene glycol methyl ether acetate is its chemical behavior in vivo. The compound rapidly hydrolyzes to dipropylene glycol methyl ether (DPM), making the in vivo effects of DPGMEA essentially equivalent to those of DPM .

Manufacturing and Production

The industrial production of dipropylene glycol methyl ether acetate involves multiple chemical processes and pathways. The primary manufacturing method involves an esterification reaction between dipropylene glycol methyl ether and acetic acid or acetic anhydride in the presence of an acid catalyst.

The production typically follows these steps:

-

Production of propylene glycol monomethyl ether (PGME) by reacting propylene oxide with methanol using a catalyst

-

Formation of dipropylene glycol methyl ether (DPM)

-

Esterification of DPM with acetic acid to produce dipropylene glycol methyl ether acetate

Global Production

The Dow Chemical Company produces propylene oxide-based glycol ethers, including DPGMEA, in facilities located in the United States (Louisiana and Texas), Germany (Stade), and China. Western Europe represents the largest producer and consumer of propylene oxide-based glycol ethers globally .

U.S. production volumes of dipropylene glycol methyl ether acetate according to recent data show:

| Year | Production Volume (pounds) |

|---|---|

| 2016 | 10,000,000 - <50,000,000 |

| 2017 | 1,000,000 - <10,000,000 |

| 2018 | 10,000,000 - <50,000,000 |

| 2019 | 10,000,000 - <50,000,000 |

This data indicates relatively stable production volumes in recent years, with a temporary decrease in 2017 .

Advanced Production Methods

Research has explored more efficient production methods for glycol ether acetates. One innovative approach employs pressure swing-based reactive distillation (RD) and dividing wall column (DWC) technology. This process offers advantages in terms of efficiency, yield, and energy consumption compared to traditional batch reactor methods .

Applications and Uses

Dipropylene glycol methyl ether acetate finds applications across diverse industries due to its excellent solvent properties, low volatility, and compatibility with various chemical systems.

Industrial Coatings and Paints

The compound serves as an excellent solvent in various coating applications:

-

Automotive paints and coatings

-

Architectural coatings

-

Metal-coil coatings

Its effectiveness in these applications stems from its ability to dissolve various resins including acrylics, epoxies, alkyds, polyesters, and other resin types .

Electronics Industry

In the electronics sector, dipropylene glycol methyl ether acetate plays crucial roles in:

-

Semiconductor manufacturing processes

-

Photoresist removal applications

-

Stripping agents

-

TFT-LCD photo-resistance diluents

-

IC detergents

-

Solvent in battery management ICs and electronic chips (valued for its non-corrosive properties)

The compound is particularly valued in semiconductor manufacturing as a solvent for the application of surface adherents such as Bis(trimethylsilyl)amine (HMDS) on silicon wafers. It is often the most abundant airborne molecular contamination in semiconductor cleanrooms due to evaporation into ambient air .

Printing Applications

Dipropylene glycol methyl ether acetate serves as an effective solvent in:

Consumer Products

The compound also appears in consumer-oriented applications:

| Type of Exposure | Acute Effects |

|---|---|

| Inhalation | Respiratory irritation; may cause headache, dizziness, lightheadedness |

| Skin Contact | Skin irritation |

| Eye Contact | Eye irritation |

| Ingestion | May be fatal if swallowed and enters airways; can cause nausea |

Chronic high-level exposure may potentially affect the liver .

Workplace Exposure Limits

Regulatory bodies have established the following occupational exposure limits for dipropylene glycol methyl ether:

| Regulatory Body | Exposure Limit | Time Frame |

|---|---|---|

| OSHA (PEL) | 100 ppm | 8-hour workshift |

| NIOSH (REL) | 100 ppm | 10-hour workshift |

| NIOSH (STEL) | 150 ppm | 15-minute period |

| ACGIH (TLV) | 100 ppm | 8-hour workshift |

| ACGIH (STEL) | 150 ppm | Short-term exposure |

It's important to note that these exposure limits apply to airborne concentrations only. When skin contact also occurs, overexposure may result even when air levels are below the established limits .

Environmental Considerations

Environmental aspects of dipropylene glycol methyl ether acetate must be considered for responsible use and handling of this chemical.

When released into the environment, dipropylene glycol methyl ether acetate undergoes hydrolysis in contact with water, converting to dipropylene glycol methyl ether . This transformation affects its environmental persistence and potential ecological impacts.

Although comprehensive ecotoxicity data is limited in the search results, general handling guidelines include:

-

Preventing release to the environment through proper containment

-

Collecting spills in sealable containers

Due to its good water solubility (16 g/100mL), the compound can disperse in aquatic environments if released, making proper containment practices important .

Regulatory Status

Dipropylene glycol methyl ether acetate is subject to various regulatory frameworks globally, which govern its use, handling, transportation, and disposal.

EPA Regulations

The U.S. Environmental Protection Agency (EPA) has exempted dipropylene glycol monomethyl ether from the requirement of a tolerance when used as an inert ingredient in:

This exemption indicates the compound's relatively low concern level when used in these specific applications according to good agricultural practices.

OSHA Classification

Under the U.S. Occupational Safety and Health Administration's (OSHA) Hazard Communication program, dipropylene glycol methyl ether acetate is classified as a combustible liquid, requiring appropriate safety measures in workplace settings .

Other Regulatory Identifiers

The compound is listed in various regulatory databases under the following identifiers:

-

EPA Substance Registry System: Propanol, 1(or 2)-(2-methoxymethylethoxy)-, acetate (88917-22-0)

-

FDA UNII: 5455FZE9RB

Market Analysis and Future Prospects

The global market for propylene glycol methyl ether acetate is showing robust growth, driven by expanding applications across multiple industries.

Current Market Status

As of 2024, the global market for propylene glycol methyl ether acetate was valued at approximately US$ 980.6 million . This substantial market size reflects the compound's importance in various industrial applications, particularly in coatings, electronics, and printing sectors.

Growth Projections

Market analysis indicates strong growth potential for dipropylene glycol methyl ether acetate:

-

Projected compound annual growth rate (CAGR) of 7.8% from 2024 to 2034

Market Drivers

Several factors are contributing to the growing demand for dipropylene glycol methyl ether acetate:

-

Expanding applications in the electronics industry, particularly in semiconductor manufacturing

-

Growth in the automotive coatings sector

-

Increasing use in various industrial applications due to its cost-effectiveness and versatility

-

Ongoing research and development enhancing its potential applications

The compound's balanced properties of low volatility combined with effective solvency and plasticizing capabilities make it increasingly valuable across diverse industrial applications, supporting continued market expansion.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume